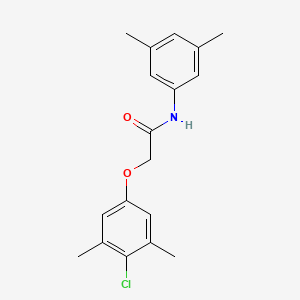![molecular formula C20H21N3O B5779739 N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide, also known as DEACQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEACQ belongs to the class of quinolinecarboxamides and is a potent inhibitor of protein kinase C (PKC) activity. In
Mécanisme D'action
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide exerts its biological effects by inhibiting the activity of PKC, a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many types of cancer and is a potential target for cancer therapy. By inhibiting PKC activity, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can also modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to have a broad range of biochemical and physiological effects. In cancer cells, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy. In inflammation models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can suppress the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurodegeneration models, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide can improve cognitive function, reduce amyloid beta accumulation, and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has significant potential for future research in various fields, including cancer, inflammation, and neurodegeneration. Future studies could focus on optimizing the synthesis method of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide to improve its yield and purity. In addition, further studies could investigate the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a therapeutic agent in various disease models, including cancer, inflammation, and neurodegeneration. Future research could also explore the potential of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide as a tool for studying PKC signaling pathways and their role in cellular processes. Overall, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide is a promising compound with significant potential for future research and drug development.
Méthodes De Synthèse
The synthesis of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide involves the reaction between 4-dimethylaminobenzaldehyde and 2-aminobenzoic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with diethylamine to obtain N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide with high purity.
Applications De Recherche Scientifique
N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells by targeting PKC activity. In inflammation research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorder research, N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-23(4-2)17-12-10-16(11-13-17)21-20(24)19-14-9-15-7-5-6-8-18(15)22-19/h5-14H,3-4H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXTYDBVMWVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)


![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)